N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide, commonly known as FLB-5, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FLB-5 is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mechanism of Action
FLB-5 works by selectively binding to the dopamine D3 receptor and blocking its activity. This receptor is primarily located in the brain and is involved in the regulation of mood, motivation, and reward. By blocking the activity of this receptor, FLB-5 can help researchers better understand the role of dopamine in these processes.
Biochemical and Physiological Effects:
FLB-5 has been shown to have several biochemical and physiological effects, including reducing the reinforcing effects of drugs of abuse, decreasing food intake and body weight, and improving motor function in animal models of Parkinson's disease. These effects are thought to be due to the selective blockade of the dopamine D3 receptor by FLB-5.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FLB-5 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and avoid unwanted effects on other receptors. However, one limitation of using FLB-5 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Future Directions
There are several potential future directions for research involving FLB-5. One area of interest is the potential use of FLB-5 as a treatment for drug addiction and obesity. Another potential direction is the use of FLB-5 in the study of other neurological disorders, such as schizophrenia and depression. Additionally, there is ongoing research into the development of more potent and selective dopamine D3 receptor antagonists that may be even more useful in scientific research.
Synthesis Methods
The synthesis of FLB-5 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most common method for synthesizing FLB-5 is through the use of palladium-catalyzed coupling reactions. This method has been shown to be effective in producing high yields of FLB-5 with good purity.
Scientific Research Applications
FLB-5 has been used extensively in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes. Some of the most significant applications of FLB-5 include its use in the study of drug addiction, obesity, and Parkinson's disease.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-12-8-18(23(22-12)10-13-2-5-15(20)6-3-13)21-19(24)14-4-7-16-17(9-14)26-11-25-16/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFGEUDCTJMULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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